molecular formula C20H18BrN3O B11134369 2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11134369
M. Wt: 396.3 g/mol
InChI Key: OYPBELVVQWYLLT-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Formation of Acetamide Linkage: The brominated indole is then reacted with 2-(1H-indol-3-yl)ethylamine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acetamide formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole moiety can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and catalysts like palladium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: It can serve as a probe to investigate protein-ligand interactions and enzyme activities.

    Material Science: The compound can be explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The acetamide linkage may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its dual indole structure and the presence of a bromine atom, which can significantly influence its biological activity and chemical reactivity. The acetamide linkage also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18BrN3O

Molecular Weight

396.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18BrN3O/c21-16-5-6-19-14(11-16)8-10-24(19)13-20(25)22-9-7-15-12-23-18-4-2-1-3-17(15)18/h1-6,8,10-12,23H,7,9,13H2,(H,22,25)

InChI Key

OYPBELVVQWYLLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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